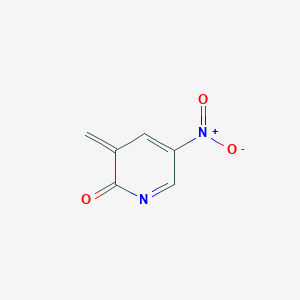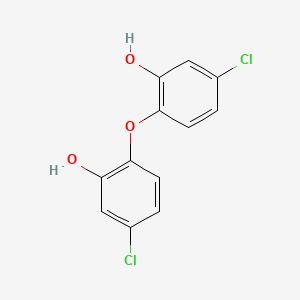
Photoacoustic contrast agent-2 (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Photoacoustic contrast agent-2 (acetate) is a specialized compound used in photoacoustic imaging, a hybrid imaging technique that combines optical and ultrasound imaging to provide high-resolution images of biological tissues. This compound is designed to enhance the contrast in photoacoustic imaging, making it easier to visualize specific structures and processes within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of photoacoustic contrast agent-2 (acetate) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are usually organic dyes or nanoparticles.
Reaction Conditions: The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of photoacoustic contrast agent-2 (acetate) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Photoacoustic contrast agent-2 (acetate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Photoacoustic contrast agent-2 (acetate) has a wide range of scientific research applications, including:
Chemistry: Used to study chemical reactions and molecular interactions in real-time.
Biology: Helps visualize biological processes such as cell signaling, gene expression, and protein interactions.
Medicine: Used in diagnostic imaging to detect diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Applied in the development of new materials and technologies, such as drug delivery systems and biosensors.
Mechanism of Action
The mechanism of action of photoacoustic contrast agent-2 (acetate) involves the absorption of light energy, which is then converted into acoustic signals. These signals are detected by ultrasound transducers to create high-resolution images. The molecular targets and pathways involved include:
Light Absorption: The compound absorbs light at specific wavelengths, causing it to heat up and expand.
Acoustic Signal Generation: The rapid expansion generates acoustic waves, which are detected by ultrasound transducers.
Image Formation: The detected signals are processed to create detailed images of the target tissues.
Comparison with Similar Compounds
Photoacoustic contrast agent-2 (acetate) is unique in its ability to provide high contrast and resolution in photoacoustic imaging. Similar compounds include:
Gold Nanoparticles: Used for their strong light absorption and biocompatibility.
Organic Dyes: Commonly used for their tunable optical properties.
Semiconducting Polymeric Nanoparticles: Known for their stability and high contrast.
Compared to these compounds, photoacoustic contrast agent-2 (acetate) offers improved sensitivity and specificity, making it a valuable tool in various scientific and medical applications.
Properties
Molecular Formula |
C26H27N3O2Se |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
acetic acid;N-ethyl-3-selena-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine |
InChI |
InChI=1S/C24H23N3Se.C2H4O2/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21;1-2(3)4/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3;1H3,(H,3,4) |
InChI Key |
MMYMUMBSPNOLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1C=C2C(=NC3=C([Se]2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)
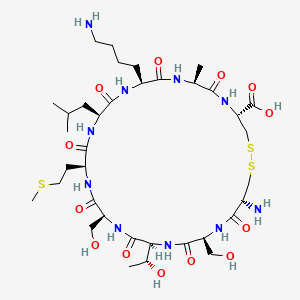
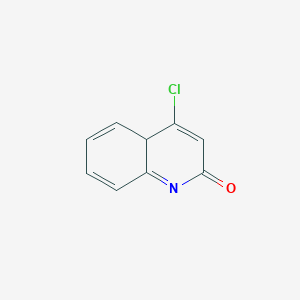
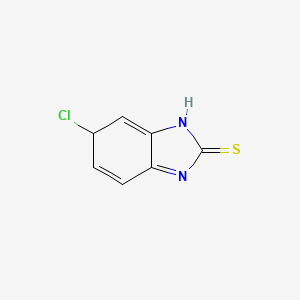
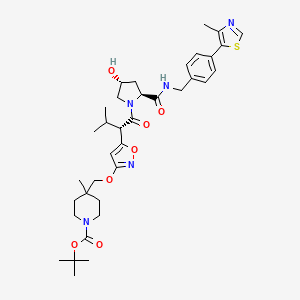
![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)

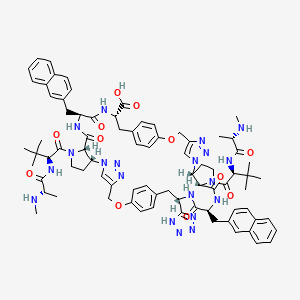
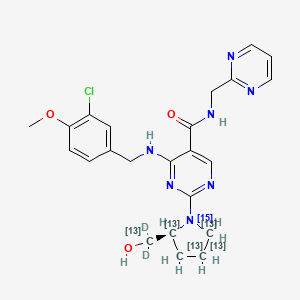
![1,2-Pyrrolidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-](/img/structure/B12363733.png)
